Chloro(4-ethoxyphenyl)dimethylsilane

Description

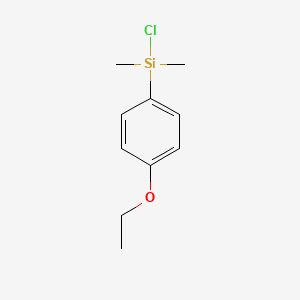

Chloro(4-ethoxyphenyl)dimethylsilane is an organosilicon compound characterized by a silicon atom bonded to a chlorine atom, a 4-ethoxyphenyl group, and two methyl groups. The ethoxyphenyl group introduces steric bulk and electron-donating properties, distinguishing it from simpler chlorophenylsilanes.

Properties

CAS No. |

109627-43-2 |

|---|---|

Molecular Formula |

C10H15ClOSi |

Molecular Weight |

214.76 g/mol |

IUPAC Name |

chloro-(4-ethoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C10H15ClOSi/c1-4-12-9-5-7-10(8-6-9)13(2,3)11/h5-8H,4H2,1-3H3 |

InChI Key |

BTXNFOCZGYQWBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Si](C)(C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

(a) Trichloro(4-chlorophenyl)silane (CAS 825-94-5)

- Molecular Formula : C₆H₄Cl₄Si .

- Structure : Silicon bonded to three chlorine atoms and a 4-chlorophenyl group.

- Reactivity : The trichlorosilane group is highly electrophilic, making it reactive toward nucleophiles (e.g., water, alcohols). In contrast, Chloro(4-ethoxyphenyl)dimethylsilane’s dimethyl and ethoxyphenyl substituents reduce reactivity, favoring stability under ambient conditions .

(b) (4-Chlorophenyl)-methoxy-dimethylsilane (CAS 62244-44-4)

- Molecular Formula : C₉H₁₂ClO₂Si .

- Structure : Methoxy and 4-chlorophenyl groups attached to silicon.

- Comparison : Replacing the ethoxy group in the target compound with methoxy reduces steric hindrance and alters solubility. Ethoxy’s longer alkyl chain may enhance lipophilicity, impacting applications in hydrophobic matrices .

(c) Silafluofen (CAS 105-024-66-6)

- Molecular Formula : C₂₅H₂₉FO₂Si .

- Structure: A complex silane with a 4-ethoxyphenyl group, a fluoro-phenoxypropyl chain, and dimethyl substituents.

- Application : Used as an insecticide, highlighting how silane derivatives with ethoxyphenyl groups can exhibit bioactivity. The target compound’s simpler structure may lack such specificity but could serve as a precursor .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.